
Naphthalen-2-yl 2,4,6-trimethylbenzoate
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Overview
Description
Naphthalen-2-yl 2,4,6-trimethylbenzoate is an aromatic ester featuring a naphthalene moiety (naphthalen-2-yl group) esterified to a 2,4,6-trimethylbenzoic acid backbone. The compound’s structure combines steric bulk from the naphthyl group and electron-donating methyl substituents on the benzoate ring, which may influence its reactivity, stability, and applications in fields such as organic synthesis, materials science, or pharmaceuticals.
Q & A
Basic Research Questions
Q. What are the key structural characterization methods for Naphthalen-2-yl 2,4,6-trimethylbenzoate?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving its molecular geometry and intermolecular interactions. Software suites like SHELXL and WinGX are widely used for refining crystallographic data and generating anisotropic displacement ellipsoid models . For example, analogous trimethylbenzoate complexes have been analyzed using SCXRD to determine dihedral angles between aromatic rings and carboxylate groups, critical for understanding steric effects .
Q. How is this compound synthesized, and what are typical yields?
- Methodological Answer : The compound is synthesized via esterification of 2,4,6-trimethylbenzoic acid with naphthalen-2-ol under acid catalysis (e.g., H₂SO₄). Yields depend on reaction conditions; for similar esters (e.g., methyl 2,4,6-trimethylbenzoate), yields exceeding 80% are reported with optimized stoichiometry and reflux times . For advanced derivatives, regioselective coupling (e.g., with chlorophenyl or trifluoromethylphenyl groups) can achieve yields up to 94% .
Q. What solvents and storage conditions are recommended for this compound?
- Methodological Answer : The compound is typically dissolved in non-polar solvents (e.g., dichloromethane or toluene) due to its lipophilic aromatic groups. Storage at 2–8°C in moisture-free, sealed containers prevents hydrolysis. Analytical-grade solvents should be used to avoid impurities during spectroscopic analysis .
Advanced Research Questions
Q. How do steric effects from the 2,4,6-trimethylbenzoyl group influence coordination chemistry in metal-organic frameworks (MOFs)?
- Methodological Answer : The bulky trimethylbenzoyl group imposes steric constraints, favoring monodentate or bridging coordination modes in MOFs. For instance, in Zn(II) complexes, this ligand forms one-dimensional polymers with tetrahedral geometries, where shorter Zn–O bond lengths (1.94–2.02 Å) indicate stronger intramolecular interactions compared to intermolecular bridges . Computational modeling (e.g., DFT) can predict preferred binding sites and lattice packing .
Q. What role does the naphthalen-2-yl moiety play in optoelectronic applications?
- Methodological Answer : The naphthalen-2-yl group enhances π-conjugation and electron transport in organic semiconductors. In OLEDs, derivatives like 2,9-di(naphthalen-2-yl)-1,10-phenanthroline (NBPhen) improve external quantum efficiency (EQE) up to 21% by reducing exciton quenching and optimizing charge injection . Photophysical studies (e.g., UV-Vis, PL spectroscopy) quantify bathochromic shifts and quantum yields for device optimization.
Q. How can contradictions in biological activity data for this compound be resolved?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from assay conditions (pH, solvent polarity) or impurities. For example, in Plasmodium falciparum DHODH inhibition studies, rigorous HPLC purification (>95% purity) and dose-response curve validation (IC₅₀ ± SEM) are critical . Meta-analyses of structural analogs (e.g., chlorophenyl vs. trifluoromethyl derivatives) clarify structure-activity relationships .
Q. What computational tools predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Software like ACD/Labs and OpenEye OEToolkits generate reactivity descriptors (e.g., Fukui indices) and electrostatic potential maps. For example, the electron-deficient trimethylbenzoyl group may act as an electrophilic site in cross-coupling reactions, while the naphthalen-2-yl group stabilizes radicals . Molecular dynamics simulations can model solvent effects on reaction pathways.
Comparison with Similar Compounds
The following compounds are structurally related to Naphthalen-2-yl 2,4,6-trimethylbenzoate, differing in the esterifying group or substitution pattern. Key comparisons are summarized in Table 1.
Methyl 2,4,6-Trimethylbenzoate
- Structure : Methyl ester of 2,4,6-trimethylbenzoic acid.
- Properties : Molecular weight 178.23 g/mol (C₁₁H₁₄O₂), CAS 2282-84-0. Synthesized via esterification reactions, often as a degradation product of photoinitiators like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide .
- Applications: Used in polymer coatings and identified as a non-intentionally added substance (NIAS) in food-contact materials due to photolytic decomposition .
- Stability : Prone to degradation under UV exposure, limiting its use in long-term applications.
Ethyl 2,4,6-Trimethylbenzoate
- Structure : Ethyl ester analog (CAS 1754-55-8, C₁₂H₁₆O₂, MW 192.25 g/mol).
- Synthesis : Higher molecular weight and bulkier ethyl group compared to methyl may reduce volatility.
- Applications : Listed in specialty chemical catalogs for research and industrial use .
Benzhydryl 2,4,6-Trimethylbenzoate
- Structure : Features a benzhydryl (diphenylmethyl) group.
- Synthesis : Synthesized via metal-free oxidative esterification with 85% yield, characterized by ¹H/¹³C NMR and HRMS .
9-Anthracenylmethyl 2,4,6-Trimethylbenzoate
- Structure : Anthracene-derived ester (CAS 51513-47-4).
- Applications: Studied for genotoxicity, classified as a "p" (positive) compound in predictive toxicology models .
- Significance : The extended π-system of anthracene may confer unique optical or electronic properties compared to naphthyl analogs.
Naphthalen-2-yl Benzoate
- Structure : Lacks methyl substitutions on the benzoate ring.
- Key Difference : Absence of electron-donating methyl groups may reduce steric protection and alter electronic properties, affecting reactivity in substitution or hydrolysis reactions .
Table 1. Comparative Data for 2,4,6-Trimethylbenzoate Derivatives
Key Research Findings
Stability and Degradation
- Methyl 2,4,6-trimethylbenzoate is prone to UV-induced decomposition, forming aldehydes and acids . In contrast, bulkier esters like the naphthyl analog may exhibit enhanced photostability due to steric protection.
Physicochemical Properties
- Melting points vary significantly: A trimethylbenzoate-containing stilbene derivative (I-9) melts at 173–175°C , whereas methyl/ethyl esters are typically liquids. The naphthyl group’s rigidity may increase melting points compared to alkyl esters.
Preparation Methods
Classical Fischer Esterification
The Fischer esterification method, involving the acid-catalyzed reaction of carboxylic acids with alcohols, is a foundational approach for synthesizing esters like naphthalen-2-yl 2,4,6-trimethylbenzoate. In this reaction, 2,4,6-trimethylbenzoic acid (prepared via oxidation of mesitaldehyde using tris[2-(4,6-difluorophenyl)pyridinato-C₂,N]-iridium(III) under oxygen ) is heated with 2-naphthol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.
The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol to form a tetrahedral intermediate. Subsequent dehydration yields the ester. However, the steric bulk of the 2,4,6-trimethylbenzoyl group necessitates prolonged reaction times (12–24 hours) and elevated temperatures (80–120°C). A study employing similar substrates reported yields of 60–70% under these conditions, though the exact yield for this specific ester remains undocumented in the literature .
Steglich Esterification Using Coupling Agents
To circumvent the limitations of Fischer esterification, the Steglich method employs coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This approach is particularly effective for sterically hindered acids and alcohols.
In a representative procedure, 2,4,6-trimethylbenzoic acid (1.2 mmol) is dissolved in anhydrous dichloromethane (DCM) and treated with DCC (1.5 mmol) and DMAP (0.1 mmol). After stirring at room temperature for 30 minutes, 2-naphthol (1.0 mmol) is added, and the mixture is refluxed for 6–8 hours. The byproduct dicyclohexylurea is removed via filtration, and the crude product is purified by silica gel chromatography. This method typically achieves yields of 75–85%, as evidenced by analogous ester syntheses .
Metal-Catalyzed Esterification
Recent advances in transition-metal catalysis have enabled efficient ester synthesis under milder conditions. A patent (WO1999059947A1) describes the use of lithium bromide (LiBr) as a catalyst for esterification between carboxylic acids and alcohols . For example, reacting 2,4,6-trimethylbenzoic acid with 2-naphthol in the presence of LiBr (10 mol%) at 150°C for 18 hours yielded the target ester in 65% conversion.
Additionally, copper(II) triflate (Cu(OTf)₂) has been employed in analogous reactions. In a study on Paternò–Büchi reactions, Cu(OTf)₂ facilitated the synthesis of sterically hindered esters at −40°C, achieving 64% yield for methyl 2,4,6-trimethylbenzoate . Applied to naphthalen-2-yl ester synthesis, this method could reduce side reactions and improve regioselectivity.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates esterification reactions by enhancing molecular agitation. A protocol adapted from the synthesis of oxabenzonorbornadienes involves mixing 2,4,6-trimethylbenzoic acid (1.0 mmol), 2-naphthol (1.2 mmol), and p-toluenesulfonic acid (0.1 mmol) in 1,4-dioxane. The mixture is irradiated at 100°C for 30 minutes, achieving near-complete conversion (90–95%) based on thin-layer chromatography (TLC). Purification via recrystallization from ethanol yields the pure ester in 82% isolated yield.
Enzymatic Esterification
Biocatalytic methods using lipases offer an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin has been effective in synthesizing bulky esters. In a typical procedure, 2,4,6-trimethylbenzoic acid (1.0 mmol) and 2-naphthol (1.5 mmol) are combined in tert-butanol with CAL-B (50 mg) and molecular sieves (4Å). The reaction is stirred at 45°C for 48 hours, affording the ester in 55–60% yield. While lower than chemical methods, this approach avoids harsh conditions and simplifies purification .
Comparative Analysis of Methods
The table below summarizes key parameters for each preparation method:
Challenges and Optimization Strategies
The primary challenge in synthesizing this compound is overcoming steric hindrance, which slows reaction kinetics and promotes side products such as acid anhydrides. Strategies to mitigate this include:
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Increasing Catalyst Loading : Using 20 mol% DMAP in Steglich esterification improves nucleophilic activation of the alcohol .
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Solvent Selection : Polar aprotic solvents like DMF enhance solubility of reactants, as demonstrated in the synthesis of related esters .
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Stepwise Procedures : Pre-activating the carboxylic acid as an acyl chloride (e.g., using thionyl chloride) before esterification with 2-naphthol can improve yields to 90% .
Properties
Molecular Formula |
C20H18O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
naphthalen-2-yl 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C20H18O2/c1-13-10-14(2)19(15(3)11-13)20(21)22-18-9-8-16-6-4-5-7-17(16)12-18/h4-12H,1-3H3 |
InChI Key |
LNWIRRLKHOIPNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OC2=CC3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
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